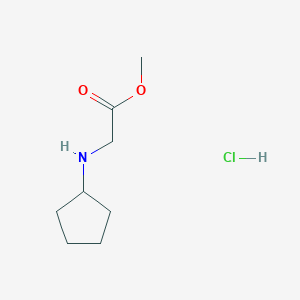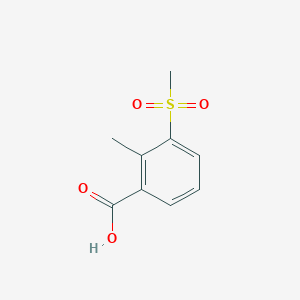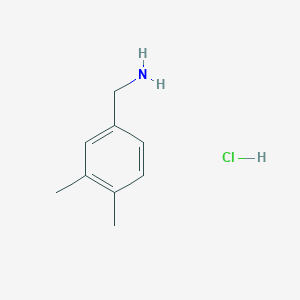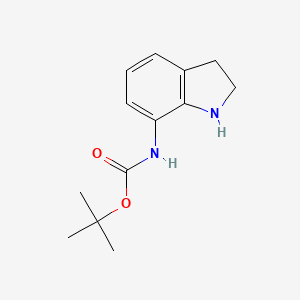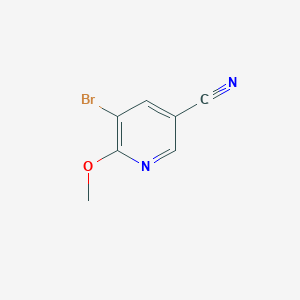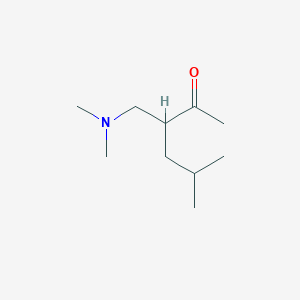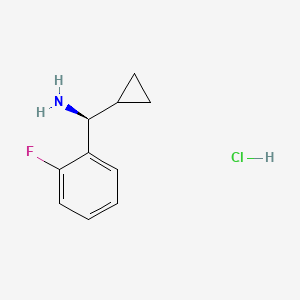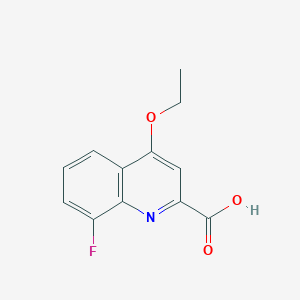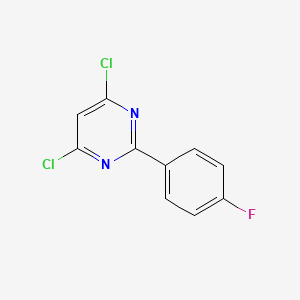
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H5Cl2FN2 . It is a pyrimidine derivative, which is a class of compounds known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, often involves aromatic nucleophilic substitution reactions . The substituents have a significant impact on the course and efficiency of the reaction . Microwave-assisted synthesis has been shown to be effective in reducing reaction time and by-product formation .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety containing two nitrogen atoms . The compound also contains chlorine and fluorine substituents .Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The nature and position of the substituents can significantly influence the course of these reactions .Scientific Research Applications
Synthesis and Biological Activity
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine and its derivatives have been extensively studied for their potential biological activities. These compounds have shown promising results as anti-inflammatory and analgesic agents. A study highlighted the synthesis of novel derivatives that were tested for their analgesic and anti-inflammatory activities, revealing that the nature of the substituent on the pyrimidine ring plays a significant role in these activities. Specifically, a derivative with chlorophenyl substitution exhibited potent anti-inflammatory and analgesic activities, indicating the potential of these compounds for further medicinal chemistry development (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Crystal Structure and Molecular Interactions
Another study focused on the crystal structure of a disulfide symmetrically substituted with two diaza-meta-terphenyl groups, including 4,6-(4-fluorophenyl)pyrimidine units. The research provided insights into the molecule's twisted conformation and detailed π–π stacking interactions, which assemble the molecules into columns extended along the a axis. This structural information is crucial for understanding the molecular interactions and designing molecules with desired properties (R. Betz, T. Gerber, et al., 2012).
Quantum Chemical Characterization
Quantum chemistry methods have been employed to investigate hydrogen bonding sites in pyrimidine compounds derivatives, including those with a 4-(4-fluorophenyl) substitution. This research is pivotal in identifying major hydrogen bonding sites, which could inform the design of compounds with enhanced biological activity or specific molecular recognition capabilities (Yafigui Traoré, K. Bamba, et al., 2017).
Cross-Coupling Reactions for Synthesis
The versatility of 4,6-dichloro-2-(4-fluorophenyl)pyrimidine in synthesis has been demonstrated through selective and sequential palladium-catalyzed cross-coupling reactions. This methodology facilitates the synthesis of a variety of non-symmetrical pyrimidines functionalized at C-4 and C-6 positions, underscoring the compound's utility in preparing bioactive compounds (M. M. Martínez, Cristina Pérez-Caaveiro, et al., 2012).
Antimicrobial and Antimycobacterial Activity
Research into the antimicrobial and antimycobacterial activities of pyrimidine derivatives, including those related to 4,6-dichloro-2-(4-fluorophenyl)pyrimidine, has shown significant potential. Some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, indicating their potential as novel therapeutic agents against tuberculosis and other bacterial infections (Karthikeyan Elumalai, M. A. Ali, et al., 2013).
Future Directions
Pyrimidines, including 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine, have been the focus of numerous research studies due to their wide range of biological activities . Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity . Additionally, the use of novel synthetic methodologies could lead to molecules with improved drug-like properties .
properties
IUPAC Name |
4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNNLJCYQPKHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702324 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
CAS RN |
83217-30-5 | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83217-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90702324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(4-fluorophenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



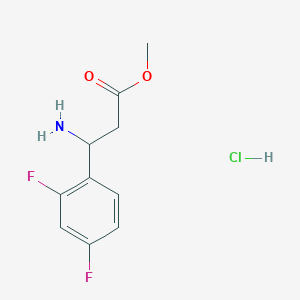
![[1-(Methylamino)cyclobutyl]methanol](/img/structure/B1465087.png)
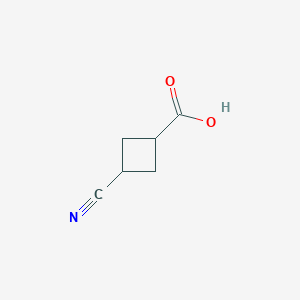
![cis-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465089.png)
![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)

